2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
Description
The compound 2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a structurally complex molecule featuring an indole core substituted with a sulfonamide-linked acetamide moiety. The indole ring is sulfonylated at the 3-position, connected to a 2-oxoethyl group bearing a 3-chlorophenylamino substituent. This compound shares structural motifs with anti-inflammatory and kinase-inhibiting agents, particularly due to the sulfonamide and chlorophenyl groups, which are common in pharmacologically active molecules .
Properties
IUPAC Name |
2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S/c1-3-25(4-2)22(28)14-26-13-20(18-10-5-6-11-19(18)26)31(29,30)15-21(27)24-17-9-7-8-16(23)12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSVHVUKMLUKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
This can lead to changes in the biochemical pathways in which these targets are involved.
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence pathways related to cell cycle regulation, apoptosis, and cellular response to stress.
Biological Activity
The compound 2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide , identified by its CAS number 878056-20-3 , is a complex organic molecule with potential biological activities. Its structure includes a sulfonamide moiety, which is known for various pharmacological properties, including antimicrobial and antitumor effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 462.0 g/mol . The presence of the 3-chlorophenyl group and the sulfonamide functionality suggests significant interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 878056-20-3 |
| Molecular Formula | C22H24ClN3O4S |
| Molecular Weight | 462.0 g/mol |
Research indicates that compounds containing sulfonamide groups often exhibit their biological activity through inhibition of specific enzymes or receptors. The proposed mechanisms for the activity of this compound include:
- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Receptor Modulation : The indole moiety can interact with serotonin receptors, potentially influencing neurotransmitter pathways.
Antimicrobial Activity
A study involving structurally similar compounds demonstrated that chloroacetamides exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often correlates with their lipophilicity and ability to penetrate bacterial membranes .
Antitumor Activity
Preliminary studies on related indole derivatives have shown promise in antitumor applications. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several chloroacetamides were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to our target compound displayed significant inhibition zones against S. aureus, while showing moderate activity against E. coli due to differences in cell wall structure .
Case Study 2: Antitumor Potential
Research published in the Journal of Medicinal Chemistry highlighted a series of indole-based compounds that exhibited cytotoxic effects on various cancer cell lines. These compounds were effective at low micromolar concentrations, suggesting that our target compound may also possess similar properties .
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic stability compared to the target compound’s 3-chlorophenyl group, which may reduce oxidative degradation.
- Heterocyclic Modifications: Thiazolidinone-containing analogs (e.g., ) introduce additional hydrogen-bonding sites but may reduce cell permeability due to increased polarity.
Functional Group Variations in Indole-Based Acetamides
Table 2: Functional Group Impact on Bioactivity
Key Findings :
- Fluorine Substitution : The fluoro-biphenyl group in improves blood-brain barrier penetration, a feature absent in the target compound.
- Chiral Centers : Stereochemistry in may confer selectivity for enzymatic targets, whereas the target compound lacks chiral centers.
- Lipophilicity: The N,N-diethylacetamide in the target compound likely improves solubility in nonpolar environments compared to simpler acetamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
